

Application Notes and Protocols for the Conjugation of NOTA to Peptides

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Compound of Interest		
Compound Name:	NOTA (trihydrochloride)	
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Introduction

The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) is a highly effective chelator for various medically relevant radionuclides, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] Its ability to form stable complexes under mild conditions makes it an attractive choice for coupling with sensitive biomolecules like peptides.[3] This document provides a detailed, step-by-step protocol for the conjugation of NOTA to peptides, primarily focusing on the widely used solution-phase method involving an activated N-hydroxysuccinimide (NHS) ester of NOTA.

Principle of the Reaction

The conjugation process involves the formation of a stable amide bond between an activated carboxyl group of the NOTA chelator and a primary amine group on the peptide. The most common site for conjugation on a peptide is the ϵ -amino group of a lysine residue or the N-terminal α -amino group.[4][5] To facilitate this reaction, a carboxyl group of NOTA is typically activated as an NHS ester (NOTA-NHS). This activated ester readily reacts with the nucleophilic amino group on the peptide under slightly basic conditions, releasing NHS as a byproduct.



Experimental Protocols Method 1: Solution-Phase Conjugation using NOTA-NHS Ester

This protocol describes the conjugation of a peptide to a pre-activated NOTA-NHS ester in solution.

Materials and Reagents:

- Peptide with a primary amine (lyophilized)
- NOTA-NHS ester (e.g., p-SCN-Bn-NOTA or a commercially available NOTA-NHS ester)[6][7]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][8]
- 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or N,N-Diisopropylethylamine (DIPEA)[6][8]
- Glacial Acetic Acid or Trifluoroacetic Acid (TFA) for quenching the reaction
- Solvents for purification (e.g., HPLC-grade water, acetonitrile with 0.1% TFA)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) for initial cleanup (optional)[1]
- High-Performance Liquid Chromatography (HPLC) system for purification[9]
- Mass Spectrometer (e.g., LC-MS) for characterization[1][2]

Step-by-Step Procedure:

- Peptide Preparation:
 - Accurately weigh the lyophilized peptide.
 - Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[5][8] If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before adding the buffer.
- NOTA-NHS Ester Preparation:



- Accurately weigh the NOTA-NHS ester. A molar excess of the NOTA-NHS ester over the peptide is required to drive the reaction to completion.[6] A starting point is typically a 5-15 fold molar excess.[6]
- Dissolve the NOTA-NHS ester in anhydrous DMF or DMSO immediately before use to a concentration of approximately 10-20 mg/mL.[5][8]

Conjugation Reaction:

- Slowly add the dissolved NOTA-NHS ester solution to the peptide solution while gently vortexing or stirring.
- If using an organic base like DIPEA instead of a buffer, add 2-5 equivalents of DIPEA to the reaction mixture.
- Allow the reaction to proceed at room temperature for 1 to 4 hours, or overnight at 4°C.[4]
 [10] The reaction progress can be monitored by analytical HPLC.

Quenching the Reaction:

- Once the reaction is complete (as determined by HPLC), quench any unreacted NOTA-NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) or by acidifying the reaction mixture with a few microliters of glacial acetic acid or TFA.[6]
- Purification of the NOTA-Peptide Conjugate:
 - The primary method for purifying the NOTA-peptide conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][11]
 - Sample Preparation: Dilute the reaction mixture with the initial mobile phase of the HPLC gradient (e.g., water with 0.1% TFA).
 - HPLC Conditions: Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA). The exact gradient will depend on the hydrophobicity of the peptide and the conjugate.
 - Collect fractions corresponding to the product peak, which should have a longer retention time than the unconjugated peptide.



- Characterization of the NOTA-Peptide Conjugate:
 - Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The observed mass should correspond to the calculated mass of the NOTA-peptide conjugate.
 - Lyophilize the pure fractions to obtain the final product as a white powder.

Method 2: Solid-Phase Conjugation

This method involves conjugating NOTA to the peptide while it is still attached to the solid-phase resin, typically after the completion of peptide synthesis.[2][12] This approach can be more efficient and require less excess of the chelator.[2]

Brief Protocol Outline:

- Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc/tBu solidphase peptide synthesis (SPPS) protocols.[1][2]
- N-terminal Deprotection: Remove the N-terminal Fmoc protecting group.[2]
- Bromoacetylation: React the N-terminal amine with bromoacetic acid in the presence of a coupling agent like diisopropylcarbodiimide (DIC).[2]
- NOTA Coupling: Displace the bromine with an excess of 1,4,7-triazacyclononane.
- Carboxymethylation: Add the three acetate arms by reacting with bromoacetic acid under basic conditions.
- Cleavage and Deprotection: Cleave the NOTA-peptide conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).[12]
- Purification and Characterization: Purify and characterize the conjugate as described in Method 1.

Data Presentation



The following tables summarize typical quantitative data for the solution-phase conjugation of NOTA to peptides.

Table 1: Reaction Conditions for NOTA-Peptide Conjugation

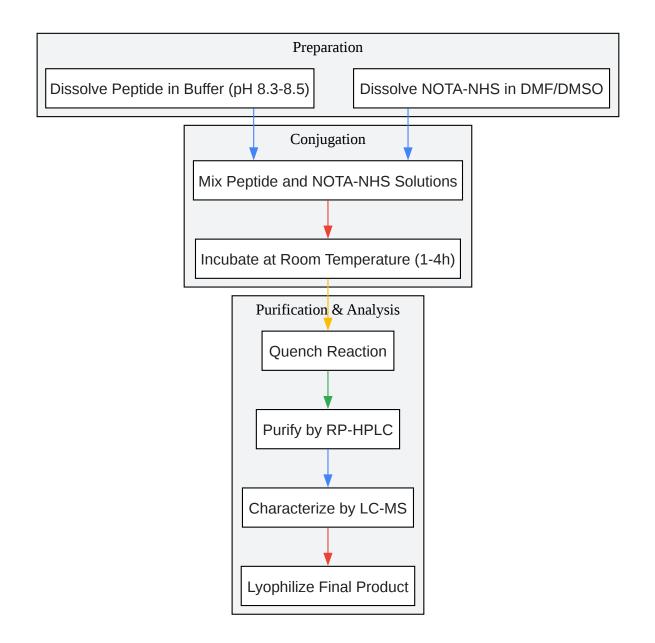
Parameter	Typical Range	Reference(s)
Molar Ratio (NOTA- NHS:Peptide)	5:1 to 15:1	[6]
Peptide Concentration	1 - 10 mg/mL	[5][8]
Reaction Solvent	0.1 M Sodium Bicarbonate (pH 8.3-8.5), DMF, DMSO	[6][8]
Reaction Temperature	Room Temperature or 4°C	[4][10]
Reaction Time	1 - 24 hours	[4][10]

Table 2: Example Purification and Characterization Data

Parameter	Typical Value/Method	Reference(s)
Purification Method	Reverse-Phase HPLC	[9][11]
Stationary Phase	C18	
Mobile Phase	Acetonitrile/Water with 0.1%	_
Characterization Method	LC-MS	[1][2]
Purity	>95%	[2]

Mandatory Visualizations

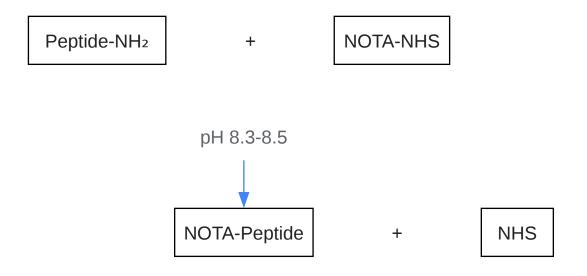




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Caption: Experimental workflow for NOTA-peptide conjugation.





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Caption: Chemical reaction for NOTA-peptide conjugation.

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